N-(2-Chlorobenzylidene)-3,4-dichloroaniline
Description
N-(2-Chlorobenzylidene)-3,4-dichloroaniline (CID 689943) is a Schiff base compound formed via the condensation of 2-chlorobenzaldehyde and 3,4-dichloroaniline. Its molecular formula is C₁₃H₈Cl₃N, with a SMILES representation of C1=CC=C(C(=C1)C=NC2=CC(=C(C=C2)Cl)Cl)Cl and an InChI key of RDQKMRWACXMJMD-UHFFFAOYSA-N .
Properties
CAS No. |
14632-38-3 |
|---|---|
Molecular Formula |
C13H8Cl3N |
Molecular Weight |
284.6 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-(3,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C13H8Cl3N/c14-11-4-2-1-3-9(11)8-17-10-5-6-12(15)13(16)7-10/h1-8H |
InChI Key |
RDQKMRWACXMJMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Solvent-Based Condensation
Methodology :
- Reactants :
- Procedure :
Yield : 75–90%.
Purity : >95% (confirmed by HPLC and melting point analysis).
Solvent-Free Mechanochemical Synthesis
Methodology :
- Reactants :
- Procedure :
Advantages :
- Eliminates solvent use, reducing environmental impact.
- Shorter reaction time (30–60 minutes vs. 4–6 hours).
Catalytic and Process Optimization
Acid Catalysts
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Glacial acetic acid | Ethanol | 80 | 6 | 88 |
| p-Toluenesulfonic acid | Toluene | 110 | 3 | 92 |
| Montmorillonite K10 | Solvent-free | 25 | 2 | 78 |
Key Insights :
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 88 |
| Methanol | 32.7 | 85 |
| Toluene | 2.4 | 92 |
| Acetonitrile | 37.5 | 68 |
Analysis :
- Toluene outperforms polar solvents due to azeotropic water removal, shifting equilibrium toward product formation.
- Acetonitrile ’s high polarity may stabilize intermediates, reducing dehydration efficiency.
Large-Scale Industrial Synthesis
Continuous Flow Reactor Design
Process Parameters :
- Reactants : 3,4-Dichloroaniline (10 kg/h), 2-Chlorobenzaldehyde (9.2 kg/h).
- Catalyst : 0.1 M H2SO4 in ethanol.
- Conditions : 100°C, 5 MPa pressure, residence time 30 minutes.
Output :
Advantages :
Byproduct Management
Common Byproducts and Mitigation
Analytical Control :
- Gravimetric analysis : Hydrazobenzene quantified via HCl insolubility.
- UV-Vis spectroscopy : Unreacted aldehyde detected at λmax = 280 nm.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorobenzylidene)-3,4-dichloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: The chlorine atoms on the benzene rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Chlorobenzylidene)-3,4-dichloroaniline is a chemical compound with several research applications. The compound can be synthesized as part of a method of treating inflammation in warm blooded animals . It is also used as an intermediate in the production of pesticides and dyes . Some studies also explore the toxicity and combined effects of dichloroaniline with nanomaterials .
Methods of Synthesis and Production
- Synthesis of N-(o-chlorobenzylidene)-2,3-dichloroaniline To synthesize N-(o-chlorobenzylidene)-2,3-dichloroaniline, 8.1 g (0.05 mole) of 2,3-dichloroaniline is added to 7.0 grams (0.05 mole) of o-chlorobenzaldehyde . The reaction mixture is left at room temperature for 4 hours, during which it solidifies into a crystalline mass. This solid is dissolved in hot benzene and cooled to precipitate the N-(o-chlorobenzylidene)-2,3-dichloroaniline, which is then recovered through filtration. The product is washed with a petroleum hydrocarbon fraction and air-dried, resulting in a product with a melting point between 99.5° and 105°C .
- Preparation of Pharmaceutical Formulations N-(o-chlorobenzylidene)-3-chloro-2-methylaniline and N-(o-hydroxybenzylidene)-2-methyl-3-chloroaniline can be predispersed in propylene glycol and homogenized into a cream, ointment, or lotion, following modifications of procedures described in "Remington's Pharmaceutical Sciences" .
Applications
- Treatment of Inflammation this compound, a derivative of benzylideneaniline, can be used to treat inflammation in warm-blooded animals through topical administration .
- Synthesis of Antitumor Agents Hydrazones, which can incorporate a 4-chloroaniline component, are bioactive pharmacophores that can be used to design antitumor agents .
- Pesticide and Dye Production 3,4-Dichloroaniline is used as a chemical intermediate in the production of pesticides and dyes, which may lead to its release into the environment .
Toxicity and Combined Effects
- Combined Toxicity with Nanomaterials Studies have assessed the toxicity of 3,4-dichloroaniline in combination with nanomaterials, revealing additive, antagonistic, and synergistic effects depending on the type and concentration of nanomaterials, as well as the species of microalgae . A model incorporating the Freundlich adsorption coefficient () and adsorption energy () can predict the combined toxicity of dichloroaniline and nanomaterials .
Antimicrobial Activity
- Schiff bases, related to this compound, have shown antimicrobial activity. For example, some Schiff bases exhibit bactericidal properties against Gram-positive and Gram-negative bacteria, with activity varying based on the specific compounds . Metal complexes of Schiff bases can enhance lipophilicity, improving penetration into lipid membranes and restricting organism growth . Specific derivatives have demonstrated potency against Pseudomonas aeruginosa, an opportunistic pathogen .
Mechanism of Action
The mechanism by which N-(2-Chlorobenzylidene)-3,4-dichloroaniline exerts its effects is primarily through its interaction with cellular proteins and enzymes. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it disrupts essential cellular processes in pathogens and cancer cells.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of N-(2-Chlorobenzylidene)-3,4-dichloroaniline with related dichloroaniline derivatives:
| Compound Name | Molecular Formula | logP | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₃H₈Cl₃N | N/A | 292.57 | Schiff base with dual chlorinated rings |
| 3,4-Dichloroaniline (3,4-DCA) | C₆H₅Cl₂N | 2.68 | 162.02 | Dichlorinated aromatic amine |
| 3,5-Dichloroaniline (3,5-DCA) | C₆H₅Cl₂N | N/A | 162.02 | Isomeric dichlorinated aromatic amine |
| N-Malonyl-3,4-dichloroaniline (DCA-Mal) | C₉H₇Cl₂NO₃ | N/A | 248.07 | 3,4-DCA conjugated with malonic acid |
Notes:
- The Schiff base structure of this compound introduces greater molecular complexity and hydrophobicity compared to 3,4-DCA, though its logP remains unreported .
Metabolic and Environmental Behavior
- This compound: No direct metabolic data are available. However, its hydrolysis could theoretically yield 3,4-DCA and 2-chlorobenzaldehyde, both of which are environmentally relevant .
- 3,4-DCA : Rapidly metabolized in plants (e.g., soybean, wheat) via conjugation with glucose (DCA-Glu) and malonic acid (DCA-Mal), forming soluble and bound residues . These conjugates exhibit reduced toxicity compared to the parent compound .
- DCA-Mal and DCA-Glu : These metabolites are more polar than 3,4-DCA, enhancing their solubility and facilitating excretion in biological systems .
- Environmental Persistence : 3,4-DCA is prone to overestimation in environmental models due to variability in analytical recovery (63–81%), complicating risk assessments .
Toxicity Profiles
Notes:
Q & A
Q. How do nonlinear toxicokinetics of DCA metabolites influence risk assessment models?
- Methodology :
- Propanil → DCA Metabolism : In humans, propanil bioconversion to DCA follows saturable kinetics (Km = 120 μM). Use compartmental modeling to simulate prolonged DCA elimination (half-life up to 30 hours in overdose cases).
- Risk Implications : Elevated DCA levels correlate with methemoglobinemia; prioritize LC-MS monitoring in clinical toxicology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
